4-(Benzylsulfanyl)butan-2-one
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Overview
Description
4-(Benzylsulfanyl)butan-2-one is an organic compound with the molecular formula C₁₁H₁₄OS It is characterized by the presence of a benzylsulfanyl group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)butan-2-one typically involves the nucleophilic substitution reaction of a suitable benzyl halide with a thiol compound, followed by the addition of a butanone derivative. The reaction conditions often require the presence of a base to facilitate the nucleophilic attack and the subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylsulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzylsulfanyl derivatives.
Scientific Research Applications
4-(Benzylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)butan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)butan-2-one
- 4-(Ethylsulfanyl)butan-2-one
- 4-(Propylsulfanyl)butan-2-one
Uniqueness
4-(Benzylsulfanyl)butan-2-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
19360-96-4 |
---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-benzylsulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
LWYISWGCSYCLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSCC1=CC=CC=C1 |
Origin of Product |
United States |
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